REACTION_CXSMILES
|
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:10]N1C(=O)CCC1=O>C(#N)C>[Cl:10][C:7]1[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([C:1]#[N:9])[CH:8]=1
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Name
|
|
Quantity
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138 g
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Type
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reactant
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Smiles
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C(C=1C(N)=CC=CC1)#N
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Name
|
|
Quantity
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1.05 L
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
|
172.5 g
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Type
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reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2.0 h (HPLC monitoring)
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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cooled to approx. 35° C.
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Type
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CUSTOM
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Details
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the solvent is removed by rotovap at reduced pressure
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Type
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CUSTOM
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Details
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The residue was partitioned between 1.5 L ethyl acetate and 1 L cold water
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate
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Type
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WASH
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Details
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the combined organic layers washed with 3 portions of cold water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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ADDITION
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Details
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treated with activated carbon
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Type
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CUSTOM
|
Details
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The solvent was removed by rotovap at reduced pressure
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Type
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CUSTOM
|
Details
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to give a pale orange solid which
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Type
|
CUSTOM
|
Details
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was crystallized from 430 mL of hot 1-chlorobutane
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Type
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TEMPERATURE
|
Details
|
to cool to room temp. overnight
|
Duration
|
8 (± 8) h
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Type
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FILTRATION
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Details
|
After filtration
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Type
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WASH
|
Details
|
the resulting crystals were washed with cold butylchloride and air
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N)C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |